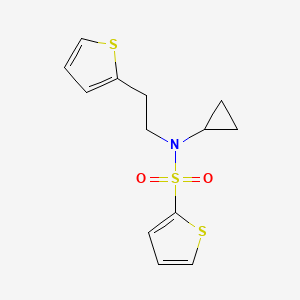

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

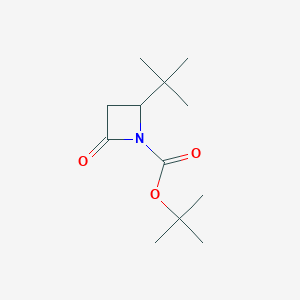

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C13H15NO2S3 and a molecular weight of 313.45. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Research focused on the synthesis of new heterocyclic compounds, including those containing a sulfonamido moiety, has revealed their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) highlighted the successful synthesis of various heterocyclic derivatives through reactions involving a precursor containing a sulfonamido moiety. Several of these newly synthesized compounds demonstrated significant antibacterial activities, indicating the potential application of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide derivatives in antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Enantioselective Organocatalyzed Cyclopropanation

In the realm of organic synthesis, novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed as organocatalysts. A study by Hartikka, Ślósarczyk, and Arvidsson (2007) demonstrated that these catalysts could facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with enantiomeric excesses up to 99%. This indicates the potential utility of sulfonamide-based catalysts in enantioselective synthesis, which could be beneficial for producing pharmaceuticals and other biologically active compounds (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Stereoselective Synthesis of Sulfone-Substituted Cyclopropanes

The stereoselective synthesis of sulfone-substituted cyclopropanes through [2 + 1] cycloaddition reactions presents another application of sulfonamide chemistry in the creation of compounds with potential pharmaceutical relevance. Yamazaki, Yanase, Tanigawa, Yamabe, and Tamura (1999) explored reactions that produced sulfone-substituted cyclopropanes as single stereoisomers, underlining the importance of sulfonamide compounds in synthesizing stereospecific structures (Yamazaki et al., 1999).

Asymmetric Cyclopropanation for Enantiomerically Pure Compounds

Further emphasizing the significance of sulfonamide in asymmetric synthesis, Midura and Mikołajczyk (2002) reported on the asymmetric cyclopropanation of chiral vinyl sulfones. This process yielded enantiomerically pure cyclopropane-phosphonic acid, showcasing the role of sulfonamide derivatives in producing spatially complex molecules critical for drug development and biochemical research (Midura & Mikołajczyk, 2002).

Propriétés

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVRZRPUVDCUKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2361832.png)

![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)

![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)

![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)